molecular formula C11H13I2NO2 B14144510 N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide CAS No. 89010-99-1

N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B14144510
CAS No.: 89010-99-1
M. Wt: 445.03 g/mol
InChI Key: UPCPMJCDCIMASX-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide is an organic compound characterized by the presence of a butan-2-yl group, a hydroxy group, and two iodine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3,5-diiodobenzoyl chloride and butan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the iodine atoms, resulting in a deiodinated product.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and iodine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide: Unique due to the presence of both hydroxy and diiodo groups.

    N-(Butan-2-yl)-2-hydroxy-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of iodine.

    N-(Butan-2-yl)-2-hydroxy-3,5-dibromobenzamide: Bromine atoms replace the iodine atoms, leading to different reactivity and properties.

Uniqueness

This compound stands out due to the presence of iodine atoms, which impart unique electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

89010-99-1

Molecular Formula

C11H13I2NO2

Molecular Weight

445.03 g/mol

IUPAC Name

N-butan-2-yl-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C11H13I2NO2/c1-3-6(2)14-11(16)8-4-7(12)5-9(13)10(8)15/h4-6,15H,3H2,1-2H3,(H,14,16)

InChI Key

UPCPMJCDCIMASX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=CC(=C1)I)I)O

Origin of Product

United States

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